molecular formula C23H24FN3O4 B11033044 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11033044
M. Wt: 425.5 g/mol
InChI Key: HLSPVVLSZKIGJD-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one: , also known by its chemical formula C22H26N2O5 , is an organic compound. It appears as a white to pale yellow solid. Its specific physical and chemical properties can be determined experimentally.

Preparation Methods

The synthesis of this compound typically involves multi-step reactions. Organic synthetic chemistry methods are commonly employed. For detailed synthetic procedures, consult relevant literature or patents.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products formed depend on reaction conditions and starting materials. Detailed mechanistic studies are essential for precise product identification.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for therapeutic properties (e.g., antiviral, anticancer).

    Industry: May serve as a precursor for drug development or specialty chemicals.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: .

    1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: .

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H24FN3O4/c24-18-2-4-19(5-3-18)27-14-17(12-22(27)28)23(29)26-9-7-25(8-10-26)13-16-1-6-20-21(11-16)31-15-30-20/h1-6,11,17H,7-10,12-15H2

InChI Key

HLSPVVLSZKIGJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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